molecular formula C9H13ClN2O B1406029 5-Chloro-2-(2-methylpropoxy)pyridin-3-amine CAS No. 1513240-33-9

5-Chloro-2-(2-methylpropoxy)pyridin-3-amine

Cat. No. B1406029
CAS RN: 1513240-33-9
M. Wt: 200.66 g/mol
InChI Key: BIWVXMSCCMONDD-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methylpropoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H13ClN2O . It is used in research and development, and it is often used as an intermediate in the synthesis of other compounds .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The compound has been used in the synthesis of various pyridine derivatives. For instance, Ponticello et al. (1980) utilized a related compound in the synthesis of 2- and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridines, which have potential bioisostere properties and evaluated for antihypertensive activities (Ponticello, Engelhardt, & Baldwin, 1980).
    • Stankevičiūtė et al. (2016) explored the oxyfunctionalization of pyridine derivatives using Burkholderia sp., indicating the use of such compounds in biological and chemical industry applications (Stankevičiūtė et al., 2016).
  • Potential in Medicinal Chemistry :

    • A related compound, synthesized by Schmid et al. (2006), was highlighted for its potential in medicinal chemistry due to its three-dimensional molecular scaffold, useful for adapting to biological targets (Schmid, Schühle, & Austel, 2006).
  • Applications in Organic Synthesis :

    • Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the selective amination of polyhalopyridines, which is a key process in the synthesis of various pyridine-based compounds (Ji, Li, & Bunnelle, 2003).
    • Reisinger et al. (2004) conducted studies on tetrazolopyridines and azidopyridines, leading to the synthesis of diazepines and cyanopyrroles, showcasing the versatility of pyridine compounds in organic synthesis (Reisinger, Bernhardt, & Wentrup, 2004).
  • Development of Fluorescent Sensors :

    • Nolan et al. (2006) developed Zinpyr family fluorescent Zn(II) sensors, using pyridyl-amine-pyrrole groups, demonstrating the application of pyridine derivatives in the development of biological imaging tools (Nolan et al., 2006).
  • Polymer Synthesis and Material Science :

    • Kimura, Konno, and Takahashi (1992) reported the use of a similar compound for the synthesis of polyamides and amides, indicating its utility in material science (Kimura, Konno, & Takahashi, 1992).

properties

IUPAC Name

5-chloro-2-(2-methylpropoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWVXMSCCMONDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2-methylpropoxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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